Cas no 886502-19-8 (6-Chloro-2-fluoro-3-methylbenzonitrile)

6-Chloro-2-fluoro-3-methylbenzonitrile is a fluorinated and chlorinated benzonitrile derivative with a methyl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique substitution pattern—combining chloro, fluoro, and methyl groups—enhances reactivity and selectivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. The electron-withdrawing nitrile group further facilitates functionalization, making it valuable for constructing complex molecular frameworks. The compound's stability under standard conditions ensures consistent performance in synthetic applications. Its high purity and well-defined structure make it suitable for research and industrial-scale processes requiring precise chemical modifications.
6-Chloro-2-fluoro-3-methylbenzonitrile structure
886502-19-8 structure
Product name:6-Chloro-2-fluoro-3-methylbenzonitrile
CAS No:886502-19-8
MF:C8H5ClFN
MW:169.583404302597
MDL:MFCD06660186
CID:93181
PubChem ID:17750749

6-Chloro-2-fluoro-3-methylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-2-fluoro-3-methylbenzonitrile
    • JRD-1620
    • SCHEMBL16545829
    • CS-0316998
    • 886502-19-8
    • ZZIYYBYHLBGXCD-UHFFFAOYSA-N
    • MFCD06660186
    • JS-4374
    • AKOS015956656
    • DTXSID00590678
    • DB-242744
    • MDL: MFCD06660186
    • Inchi: InChI=1S/C8H5ClFN/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,1H3
    • InChI Key: ZZIYYBYHLBGXCD-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=C(C=C1)Cl)C#N)F

Computed Properties

  • Exact Mass: 169.00900
  • Monoisotopic Mass: 169.0094550g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.7
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • Melting Point: 56-58℃
  • PSA: 23.79000
  • LogP: 2.65918

6-Chloro-2-fluoro-3-methylbenzonitrile Security Information

  • PackingGroup:III
  • HazardClass:6.1
  • Packing Group:III

6-Chloro-2-fluoro-3-methylbenzonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

6-Chloro-2-fluoro-3-methylbenzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB212136-25 g
6-Chloro-2-fluoro-3-methylbenzonitrile
886502-19-8
25g
€590.00 2023-05-06
abcr
AB212136-5 g
6-Chloro-2-fluoro-3-methylbenzonitrile
886502-19-8
5g
€182.40 2023-05-06
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H26558-10g
6-Chloro-2-fluoro-3-methylbenzonitrile, 97%
886502-19-8 97%
10g
¥9125.00 2023-02-26
Apollo Scientific
PC302635-10g
6-Chloro-2-fluoro-3-methylbenzonitrile
886502-19-8 98%
10g
£145.00 2023-09-01
Apollo Scientific
PC302635-5g
6-Chloro-2-fluoro-3-methylbenzonitrile
886502-19-8 98%
5g
£80.00 2025-02-21
abcr
AB212136-25g
6-Chloro-2-fluoro-3-methylbenzonitrile; .
886502-19-8
25g
€537.30 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1387668-5g
6-Chloro-2-fluoro-3-methylbenzonitrile
886502-19-8 95+%
5g
¥1141.00 2024-04-26
Ambeed
A553472-1g
6-Chloro-2-fluoro-3-methylbenzonitrile
886502-19-8 95+%
1g
$119.0 2024-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1387668-1g
6-Chloro-2-fluoro-3-methylbenzonitrile
886502-19-8 95+%
1g
¥571.00 2024-04-26
abcr
AB212136-5g
6-Chloro-2-fluoro-3-methylbenzonitrile; .
886502-19-8
5g
€182.10 2025-03-19

6-Chloro-2-fluoro-3-methylbenzonitrile Related Literature

Additional information on 6-Chloro-2-fluoro-3-methylbenzonitrile

Introduction to 6-Chloro-2-fluoro-3-methylbenzonitrile (CAS No. 886502-19-8)

6-Chloro-2-fluoro-3-methylbenzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 886502-19-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This benzonitrile derivative features a unique structural motif, combining a chloro group, a fluoro substituent, and a methyl group on a benzene ring, which endows it with distinct chemical properties and reactivity patterns. The presence of these functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.

The compound's molecular structure, characterized by its electron-withdrawing nature due to the nitrile and chloro groups, as well as the electron-donating effect of the methyl group, contributes to its versatility in chemical transformations. These properties have been exploited in recent years to develop novel pharmacophores targeting a range of therapeutic areas. Specifically, the fluoro substituent is known to enhance metabolic stability and binding affinity in drug candidates, making this compound particularly relevant for medicinal chemistry applications.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for kinases and other enzymes involved in cancer signaling pathways. 6-Chloro-2-fluoro-3-methylbenzonitrile has emerged as a key intermediate in the synthesis of inhibitors targeting tyrosine kinases, which play critical roles in cell proliferation and survival. Studies have demonstrated that derivatives of this compound can modulate the activity of these enzymes by competing with ATP for binding sites or by inducing conformational changes that inhibit their catalytic activity. Such findings have opened up new avenues for the development of next-generation anticancer agents.

Furthermore, the benzonitrile core of 6-Chloro-2-fluoro-3-methylbenzonitrile is a common scaffold in the synthesis of antimicrobial agents. The nitrile group can participate in hydrogen bonding interactions with biological targets, while the chloro and fluoro substituents can enhance lipophilicity and cell membrane permeability. Recent publications have highlighted the use of this compound as a precursor in the development of novel antibiotics effective against multidrug-resistant bacterial strains. The structural features of this molecule contribute to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.

The agrochemical industry has also recognized the potential of 6-Chloro-2-fluoro-3-methylbenzonitrile as a building block for crop protection agents. Derivatives of this compound have been investigated for their herbicidal and pesticidal properties. The combination of electron-withdrawing and electron-donating groups on the benzene ring allows for selective interaction with biological targets in weeds or pests, minimizing toxicity to crops. Research has shown that certain analogs of this compound exhibit potent activity against broadleaf weeds while maintaining low phytotoxicity, making them promising candidates for sustainable agriculture practices.

The synthetic utility of 6-Chloro-2-fluoro-3-methylbenzonitrile extends beyond pharmaceuticals and agrochemicals. It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules through nucleophilic addition reactions at the nitrile group or aromatic substitution reactions at the benzene ring. The presence of multiple reactive sites allows chemists to tailor the structure of derived compounds for specific applications, such as material science or specialty chemicals.

Recent advances in computational chemistry have further enhanced our understanding of how 6-Chloro-2-fluoro-3-methylbenzonitrile behaves in biological systems. Molecular modeling studies have revealed insights into its binding mode with target proteins, providing valuable guidance for structure-based drug design. These computational approaches have complemented experimental efforts, enabling researchers to predict and optimize the pharmacological properties of new derivatives with greater efficiency.

The environmental impact of using 6-Chloro-2-fluoro-3-methylbenzonitrile as an intermediate has also been carefully evaluated. Efforts have been made to develop greener synthetic routes that minimize waste and reduce reliance on hazardous reagents. Biocatalytic methods, for instance, have been explored as alternative pathways to introduce fluorine atoms into aromatic rings without generating toxic byproducts. Such innovations align with broader trends toward sustainable chemistry practices.

In conclusion, 6-Chloro-2-fluoro-3-methylbenzonitrile (CAS No. 886502-19-8) represents a fascinating compound with diverse applications across multiple industries. Its unique structural features make it an indispensable tool for synthetic chemists working on pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new possibilities for this molecule, its significance is likely to grow further, driving innovation in both academic and industrial settings.

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(CAS:886502-19-8)6-Chloro-2-fluoro-3-methylbenzonitrile
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Purity:99%
Quantity:25g
Price ($):319.0